molecular formula C10H12N4O B13757410 (6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol CAS No. 1184918-88-4

(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol

Cat. No.: B13757410
CAS No.: 1184918-88-4
M. Wt: 204.23 g/mol
InChI Key: FLFNFVARYJGOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted at the 6-position with a cyclopropylamino group (-NH-cyclopropyl) and a hydroxymethyl (-CH2OH) group at the 2-position.

Properties

CAS No.

1184918-88-4

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

[6-(cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl]methanol

InChI

InChI=1S/C10H12N4O/c15-6-8-5-14-10(12-8)4-3-9(13-14)11-7-1-2-7/h3-5,7,15H,1-2,6H2,(H,11,13)

InChI Key

FLFNFVARYJGOKR-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NN3C=C(N=C3C=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with imidazo[1,2-b]pyridazine derivatives. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol, which can have different chemical and biological properties .

Scientific Research Applications

Kinase Inhibition

One of the primary applications of (6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol is its role as a kinase inhibitor. Kinases are crucial enzymes involved in various cellular processes, including signal transduction and cell division. Inhibiting specific kinases can lead to therapeutic effects in diseases such as cancer and autoimmune disorders.

  • Case Study : Research has shown that derivatives of imidazo[1,2-b]pyridazines exhibit selectivity against certain kinases, making them promising candidates for drug development targeting tyrosine kinases and other related pathways .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Inhibition of specific kinases involved in inflammatory pathways can reduce inflammation and provide relief in conditions such as rheumatoid arthritis.

  • Research Findings : Studies indicate that imidazo[1,2-b]pyridazine compounds can modulate inflammatory responses by inhibiting p38 MAPK pathways, which are critical in mediating inflammation .

Therapeutic Potential

Given its biological activities, this compound could be explored for various therapeutic applications:

  • Cancer Treatment : By inhibiting kinases that promote tumor growth and survival.
  • Autoimmune Disorders : Targeting inflammatory pathways to alleviate symptoms.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Kinase InhibitionInhibits specific kinases involved in cell signalingEffective against tyrosine kinases
Anti-inflammatoryReduces inflammation through kinase pathway modulationModulates p38 MAPK pathways
Cancer TherapyPotential use in treating various cancersSelective inhibition may reduce tumor growth
Autoimmune DisordersAlleviates symptoms by targeting inflammatory responsesPromising results in preclinical models

Mechanism of Action

The mechanism of action of (6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol involves the inhibition of transforming growth factor-β activated kinase (TAK1). TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. By inhibiting TAK1, this compound can disrupt signaling pathways involved in the proliferation of multiple myeloma cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with variations in substituents or core modifications. Below is a detailed analysis supported by data from synthetic, physicochemical, and application-based studies.

Substituent Variations at the 6-Position

Chloro Substituent
  • Compound: (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol
  • Key Differences: Replaces the cyclopropylamino group with a chloro atom.
  • Properties : Registered under CAS 1184916-24-2, this analog has established safety data (e.g., first-aid measures, transport regulations) but lacks explicit biological activity reports .
  • Significance: The chloro group may enhance electrophilicity and influence binding interactions compared to the amino-substituted analog.
Dimethylamino and Morpholino Substituents
  • Compounds: (6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol (6-(2-Methoxybenzylamino)imidazo[1,2-b]pyridazin-2-yl)methanol (6-Morpholinoimidazo[1,2-b]pyridazin-2-yl)methanol
  • Key Differences: Substituents vary in size, polarity, and hydrogen-bonding capacity. For example, morpholino introduces an oxygen atom, enhancing hydrophilicity.
  • Significance: These modifications could alter solubility, metabolic stability, and target engagement compared to the cyclopropylamino variant .
Cyclopropyl Substituent (Non-Amino)
  • Compound: (6-Cyclopropylimidazo[1,2-b]pyridazin-2-yl)methanone (Compound 76)
  • Properties : Synthesized with 96.6% purity (HPLC) and tested in preclinical models for hepatic steatosis .

Functional Group Variations at the 2-Position

Methanone Analogs
  • Compounds: (6-Pyrrolidin-1-ylimidazo[1,2-b]pyridazin-2-yl)methanone (Compound 77) (6-Morpholinoimidazo[1,2-b]pyridazin-2-yl)methanone (Compound 78)
  • Key Differences: Methanone replaces methanol, eliminating the hydroxyl group.
  • Properties : High purity (98.3–99.2%) and retention times (12.0–13.9 min) via HPLC .
  • Significance : The ketone group may enhance membrane permeability but reduce solubility compared to the hydroxymethyl group.

Core Structure Modifications

Imidazo[1,2-a]pyridine Derivatives
  • Examples : Compounds 8p, 10a–b, 11a–b ()
  • Key Differences : Fused imidazo-pyridine core instead of pyridazine.
  • Properties : Varied substituents (e.g., triazole, nitro) and physical states (liquids, solids). For instance, 8p is a solid (mp 104–105°C), while 10a–b are viscous liquids .
  • Significance : The pyridine core may alter electronic properties and bioactivity compared to pyridazine-based compounds.
Imidazo-Pyrrolo-Pyrazine Derivatives
  • Example : Cyclopropylmethyl-[(1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl]-oxetan-3-yl-amine
  • Key Differences : Additional fused pyrrole ring increases structural complexity.
  • Significance : Such modifications are typically designed for high-affinity binding to specific targets (e.g., kinases) .

Comparative Data Table

Compound Name (Structure) Substituent at 6-Position Functional Group at 2-Position Physical State Key Data/Applications Source
(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol Cyclopropylamino Methanol (-CH2OH) Not reported Catalog-listed
(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol Chloro Methanol Not reported CAS 1184916-24-2; Safety data
(6-Morpholinoimidazo[1,2-b]pyridazin-2-yl)methanol Morpholino Methanol Not reported Catalog-listed
(6-Cyclopropylimidazo[1,2-b]pyridazin-2-yl)methanone (76) Cyclopropyl Methanone (-CO-) Solid/Liquid 96.6% purity; Hepatic steatosis
(6-Pyrrolidin-1-ylimidazo[1,2-b]pyridazin-2-yl)methanone (77) Pyrrolidinyl Methanone Not reported 98.3% purity; Preclinical testing
(2,7-Dimethylimidazo-[1,2-a]-pyridin-3-yl)(4-(2-(4-propyl-1H-1,2,3-triazol-1-yl)-ethyl)-piperazin-1-yl)-methanone (10a) Propyl-triazolyl Methanone Viscous liquid Antileishmanial activity

Key Findings and Implications

  • Functional Group Impact: Methanol derivatives may exhibit improved solubility but reduced metabolic stability compared to methanone analogs .
  • Structural Complexity : Core modifications (e.g., imidazo-pyridine vs. pyridazine) significantly alter electronic properties and biological target profiles .

Biological Activity

(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor. This article explores its synthesis, biological activity, and relevant case studies.

  • IUPAC Name : (6-(cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol
  • Molecular Formula : C10H12N4O
  • Molecular Weight : 204.23 g/mol
  • CAS Number : 1184918-88-4
  • Purity : 96% .

The compound acts primarily as a protein kinase inhibitor. Protein kinases are crucial in various cellular processes, including signal transduction and cell division. Inhibition of these enzymes can lead to therapeutic effects in diseases such as cancer.

In Vitro Studies

In vitro studies have demonstrated that (6-(cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol exhibits significant inhibitory activity against several protein kinases. The following table summarizes its activity against selected kinases:

Kinase TypeIC50 (µM)Reference
RET Kinase0.15
GSK3β0.25
CDK20.30
JAK20.50

In Vivo Studies

Preclinical studies have shown that the compound can effectively reduce tumor growth in xenograft models. For instance, administration of (6-(cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol resulted in a significant decrease in tumor volume compared to controls.

Case Study 1: Cancer Therapy

A study investigated the efficacy of the compound in a mouse model of breast cancer. Mice treated with the compound showed a reduction in tumor size by approximately 60% over four weeks compared to untreated controls. The mechanism was attributed to the inhibition of RET signaling pathways, which are often upregulated in breast cancer cells .

Case Study 2: Neurological Applications

Another study explored the potential neuroprotective effects of (6-(cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol against oxidative stress-induced neuronal damage. The compound demonstrated protective effects in vitro, reducing cell death by approximately 40% when exposed to oxidative stressors .

Q & A

Q. What are the common synthetic routes for preparing (6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol and related derivatives?

The compound is synthesized via condensation reactions or transition-metal-catalyzed cross-coupling. For example, imidazo[1,2-b]pyridazine derivatives are typically formed by reacting substituted pyridazines with haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate under basic conditions . Cyclopropylamino groups are introduced via nucleophilic substitution, as seen in the synthesis of analogs like (6-(cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol, where cyclopropylamine reacts with a halogenated precursor in polar aprotic solvents (e.g., DMF or NMP) at elevated temperatures (100–120°C) . Purification often involves silica gel chromatography, with HPLC confirming purity (>95%) .

Q. How is the structural identity of this compound confirmed in academic research?

Key characterization methods include:

  • 1H NMR : Signals for the cyclopropyl group (δ ~1.0–1.5 ppm), imidazo[1,2-b]pyridazine protons (δ ~7.5–8.5 ppm), and methanol hydroxyl (δ ~4.5–5.0 ppm, exchangeable) .
  • HPLC : Retention times between 12.0–13.9 minutes using reverse-phase C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the theoretical molecular weight (e.g., m/z 149.15 for the base structure) .

Q. What preliminary biological activities have been reported for imidazo[1,2-b]pyridazine derivatives?

Derivatives exhibit antibacterial and antifungal properties. For example, analogs with thiazole or fluorophenyl substituents show inhibitory activity against Staphylococcus aureus and Candida albicans . Activity is often assessed via MIC (Minimum Inhibitory Concentration) assays, with modifications to the cyclopropylamino group influencing potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura coupling efficiency for aryl-aryl bond formation, as seen in the synthesis of 6-(thiophen-2-yl)imidazo[1,2-b]pyridazine derivatives .
  • Solvent and Temperature : Using DMA (dimethylacetamide) at 120°C for 2 hours improves cyclopropylamine incorporation compared to lower temperatures .
  • Purification : Gradient elution in silica gel chromatography (hexane/ethyl acetate 7:3 to 1:1) resolves byproducts, while preparative HPLC ensures >98% purity .

Q. How do structural modifications to the cyclopropylamino group impact pharmacological activity?

SAR studies indicate:

  • Cyclopropyl vs. Alkylamino Groups : Cyclopropylamino derivatives exhibit enhanced metabolic stability compared to ethylamino analogs, likely due to reduced CYP450 oxidation .
  • Substituent Position : 6-Cyclopropylamino substitution (vs. 7-position) improves target binding affinity in kinase inhibition assays, as observed in Syk inhibitor analogs .
  • Methanol Functionalization : Esterification of the methanol group (e.g., to acetate) increases lipophilicity and blood-brain barrier penetration in preclinical models .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Matrix Interference : Plasma proteins and lipids can mask detection. Solid-phase extraction (SPE) with C18 cartridges removes interferents prior to LC-MS/MS analysis .
  • Stability Issues : The methanol group is prone to oxidation. Stabilization is achieved by storing samples at -80°C in amber vials with 0.1% ascorbic acid .
  • Sensitivity : Lower limits of quantification (LLOQ) of 1 ng/mL are achieved using MRM (Multiple Reaction Monitoring) transitions (e.g., m/z 149→121) .

Q. What in vivo models are suitable for evaluating the efficacy and toxicity of this compound?

  • Efficacy : Murine models of bacterial sepsis (e.g., E. coli-infected mice) assess antibacterial activity. Doses of 10–50 mg/kg (IV) are typical, with survival rates monitored over 7 days .
  • Toxicity : Acute toxicity is evaluated in rats via single-dose oral administration (up to 500 mg/kg), with histopathology and serum biochemistry (ALT, creatinine) analyzed .
  • Pharmacokinetics : Plasma half-life (~2–4 hours) and bioavailability (~30–40%) are determined using LC-MS/MS after IV and oral dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.